molecular formula C6H5NO B1600976 2-Methylfuran-3-carbonitrile CAS No. 22727-21-5

2-Methylfuran-3-carbonitrile

Cat. No. B1600976
CAS RN: 22727-21-5
M. Wt: 107.11 g/mol
InChI Key: GSOVLYHQRYDZES-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carbonitrile is a chemical compound with the CAS Number: 22727-21-5 . It has a molecular weight of 107.11 . The IUPAC name for this compound is 2-methyl-3-furonitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methylfuran-3-carbonitrile is 1S/C6H5NO/c1-5-6(4-7)2-3-8-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Further analysis would require more specific studies or computational modeling .


Physical And Chemical Properties Analysis

2-Methylfuran-3-carbonitrile is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current literature .

Scientific Research Applications

  • Photochemical Isomerization of Furan Derivatives : Research demonstrates that furan derivatives, including 2-Methylfuran-3-carbonitrile, undergo photochemical isomerization. This process is significant for understanding the behavior of furan compounds under light exposure, which has implications in organic synthesis and photochemistry (d'Auria, 2000).

  • Synthesis and Structural Analysis : Studies on dihydrofuran carbonitrile derivatives provide insights into their synthesis and structural properties. This includes the coordinated compliance of certain exchange rules in the synthesis process, contributing to the development of new chemical synthesis methodologies (V. Rajni Swamy et al., 2020).

  • Catalysis in Biofuel Production : Investigations into carbon materials modified with metals like nickel and copper have demonstrated their effectiveness in the production of biofuels like 2-methylfuran from furfural hydrotreatment. This highlights the potential application of 2-Methylfuran-3-carbonitrile in sustainable energy production (Salla Jaatinen et al., 2018).

  • Development of Novel Organic Compounds : Research into the oxidative cyclizations of 3-oxopropanenitriles and their reactions with alkenes has led to the synthesis of various dihydrofuran carbonitrile derivatives. These findings are essential for expanding the repertoire of organic compounds and their applications (M. Yılmaz et al., 2005).

  • Metal-Free Synthesis Processes : The development of metal-free solvent/base-switchable divergent synthesis processes for multisubstituted dihydrofurans is a significant advancement in green chemistry, reducing reliance on metal catalysts (B. Gore et al., 2020).

  • Molecular Docking and Drug-Likeness Studies : While direct applications in pharmaceuticals are excluded from this summary, it's noteworthy that the chemical properties of dihydrofuran carbonitrile derivatives are explored through molecular docking, indicating their potential in various fields including materials science (V. Rajni Swamy et al., 2020).

  • Corrosion Inhibition : Research into pyrrole-carbonitrile derivatives demonstrates their effectiveness as corrosion inhibitors, indicating potential industrial applications of similar carbonitrile compounds (C. Verma et al., 2015).

Safety And Hazards

2-Methylfuran-3-carbonitrile is classified as a dangerous substance. It has hazard statements H227, H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

properties

IUPAC Name

2-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-6(4-7)2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOVLYHQRYDZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484825
Record name 2-Methylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylfuran-3-carbonitrile

CAS RN

22727-21-5
Record name 2-Methyl-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22727-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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